Cas no 1558371-93-9 ((1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol)

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol structure
1558371-93-9 structure
商品名:(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol
CAS番号:1558371-93-9
MF:C10H12FNO
メガワット:181.206786155701
MDL:MFCD24365419
CID:5618139
PubChem ID:83069099

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol 化学的及び物理的性質

名前と識別子

    • AKOS021390223
    • 1558371-93-9
    • (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol
    • EN300-3030532
    • MDL: MFCD24365419
    • インチ: 1S/C10H12FNO/c11-9-3-1-2-8-7(9)4-5-10(8,12)6-13/h1-3,13H,4-6,12H2
    • InChIKey: UAVNYZNFNQNECU-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC2=C1CCC2(CO)N

計算された属性

  • せいみつぶんしりょう: 181.090292168g/mol
  • どういたいしつりょう: 181.090292168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 46.2Ų

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3030532-0.25g
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol
1558371-93-9 95.0%
0.25g
$735.0 2025-03-19
Enamine
EN300-3030532-10.0g
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol
1558371-93-9 95.0%
10.0g
$3438.0 2025-03-19
Enamine
EN300-3030532-1.0g
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol
1558371-93-9 95.0%
1.0g
$800.0 2025-03-19
Enamine
EN300-3030532-0.1g
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol
1558371-93-9 95.0%
0.1g
$703.0 2025-03-19
Enamine
EN300-3030532-2.5g
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol
1558371-93-9 95.0%
2.5g
$1568.0 2025-03-19
Enamine
EN300-3030532-5.0g
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol
1558371-93-9 95.0%
5.0g
$2318.0 2025-03-19
Enamine
EN300-3030532-1g
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol
1558371-93-9
1g
$800.0 2023-09-06
Enamine
EN300-3030532-10g
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol
1558371-93-9
10g
$3438.0 2023-09-06
Enamine
EN300-3030532-5g
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol
1558371-93-9
5g
$2318.0 2023-09-06
Enamine
EN300-3030532-0.05g
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol
1558371-93-9 95.0%
0.05g
$671.0 2025-03-19

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol 関連文献

(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanolに関する追加情報

Introduction to (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol and Its Significance in Modern Chemical Research

In the realm of chemical biology and pharmaceutical development, the compound with the CAS number 1558371-93-9 and the molecular formula (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol holds a prominent position. This compound, characterized by its unique structural and functional attributes, has garnered significant attention from researchers due to its potential applications in drug discovery and therapeutic interventions. The presence of both amino and fluoro substituents in its structure imparts distinct chemical properties that make it a valuable candidate for further exploration.

The structural framework of (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol consists of a dihydroindenyl core, which is a derivative of the more commonly studied indene scaffold. The introduction of a hydroxymethyl group at the 1-position and a fluoro atom at the 4-position introduces specific electronic and steric effects that can influence its interactions with biological targets. This particular arrangement has been the focus of recent studies aimed at understanding its pharmacological profile.

Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with various biological receptors. Studies have indicated that the fluoro substituent can enhance binding affinity by modulating hydrophobic interactions and electronic distributions around the binding site. Additionally, the amino group provides a site for potential hydrogen bonding interactions, which are crucial for stabilizing enzyme-substrate complexes.

One of the most intriguing aspects of (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol is its potential as a building block for more complex pharmacophores. Researchers have leveraged its structural motif to design novel derivatives with enhanced biological activity. For instance, modifications at the 2 and 3 positions of the dihydroindenyl ring have led to compounds with improved selectivity for certain enzymes and receptors.

In vitro studies have demonstrated that derivatives of this compound exhibit promising activity against various therapeutic targets. Notably, some modifications have shown efficacy in inhibiting enzymes involved in inflammatory pathways, making them attractive candidates for treating chronic inflammatory diseases. Furthermore, preliminary data suggest that certain analogs may possess anti-cancer properties by interfering with key signaling pathways in tumor cells.

The synthesis of (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol and its derivatives has been optimized through multi-step organic reactions. Advances in synthetic methodologies have allowed for more efficient and scalable production processes, facilitating further exploration of its pharmacological potential. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex indene core.

As our understanding of molecular interactions continues to evolve, so does our appreciation for compounds like (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol. The integration of experimental data with computational modeling has provided a comprehensive view of its behavior in biological systems. This synergy between experimental and theoretical approaches is crucial for accelerating the discovery and development of new therapeutic agents.

Looking ahead, future research will likely focus on exploring additional derivatives and analogs to expand the pharmacological profile of this compound class. Investigating its potential in combination therapies and understanding its metabolic fate will also be key areas of interest. The continued study of (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol is poised to contribute significantly to advancements in medicinal chemistry and drug development.

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